2,2-dimethyl-N-(naphthalen-2-yl)propanamide
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Overview
Description
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide is an organic compound with the molecular formula C15H17NO It is a derivative of propanamide, where the amide nitrogen is substituted with a naphthalen-2-yl group and the alpha carbon is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(naphthalen-2-yl)propanamide typically involves the reaction of 2-naphthylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-naphthylamine+2,2-dimethylpropanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of naphthyl carboxylic acids.
Reduction: Formation of 2,2-dimethyl-N-(naphthalen-2-yl)amine.
Substitution: Formation of brominated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(naphthalen-2-yl)propanamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-N-(4-methylphenyl)propanamide
- 2,2-Dimethyl-N-(2-methoxyphenyl)propanamide
Uniqueness
2,2-Dimethyl-N-(naphthalen-2-yl)propanamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) |
InChI Key |
VTOUVBDMMBNEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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